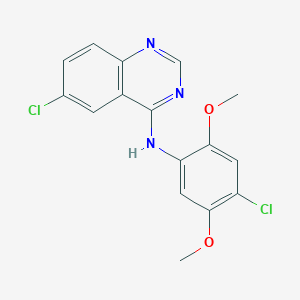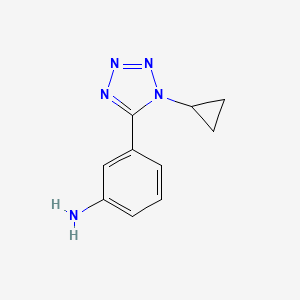
3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C10H11N5 and a molecular weight of 201.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline group . The exact spatial arrangement of these groups would require more specific data or computational modeling to determine.Physical And Chemical Properties Analysis
“this compound” is predicted to have a melting point of 152.39°C and a boiling point of approximately 449.1°C at 760 mmHg . Its density is predicted to be around 1.6 g/cm3, and it has a refractive index of n20D 1.81 .Scientific Research Applications
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
The study by Vezzu et al. (2010) explores the design, synthesis, structure, and photophysical properties of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes, including derivatives of N,N-di(phenylpyridin-2-yl)aniline, show promising applications in electroluminescence and organic light-emitting diode (OLED) technology, demonstrating the potential of related compounds in advanced material science and electronic applications (Vezzu et al., 2010).
Novel Oxadiazole Derivatives for Biological Evaluation
Kavitha et al. (2016) synthesized a series of novel 2,5-substituted-1,3,4 oxadiazole derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, for potential biological applications. These compounds were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, showcasing the versatility of aniline derivatives in drug development and therapeutic research (Kavitha et al., 2016).
Aniline-Tetramic Acids from Deep-Sea-Derived Fungus
Zhang et al. (2018) reported the isolation of new tetramic acids with aniline moieties from the deep-sea-derived fungus Cladosporium sphaerospermum. These compounds, treated with the histone deacetylase inhibitor SAHA, show potential in cytotoxicity studies against various cancer cell lines, indicating the potential of aniline derivatives in cancer research and the exploration of new therapeutic agents (Zhang et al., 2018).
Essential Role of Ancillary Ligand in Color Tuning of Iridium Tetrazolate Complexes
Stagni et al. (2008) discussed the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study highlights the influence of the ancillary ligand on the emission properties, which can be fine-tuned for specific applications, suggesting the application of related compounds in photophysics and optoelectronics (Stagni et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-8-3-1-2-7(6-8)10-12-13-14-15(10)9-4-5-9/h1-3,6,9H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYYHOPQNWLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

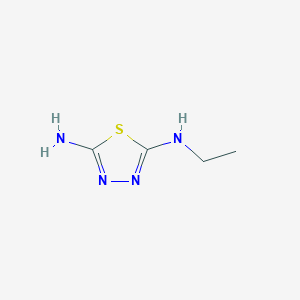

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)
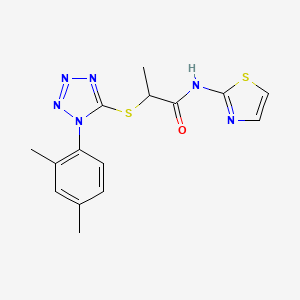
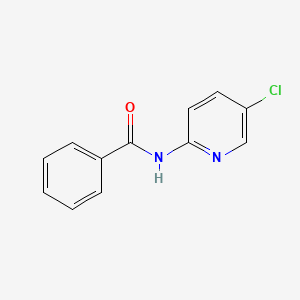
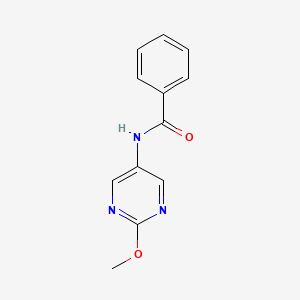
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)
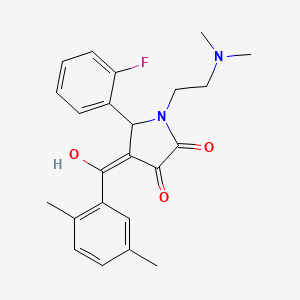
![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)
